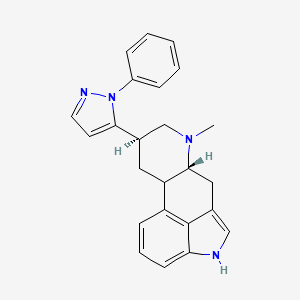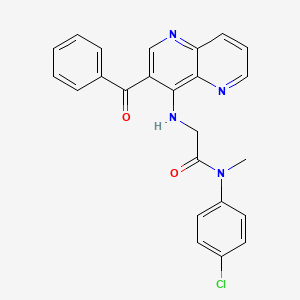
Acetamide, 2-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
« Acétamide, 2-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophényl)-N-méthyl- » est un composé organique complexe qui appartient à la classe des acétamides. Ce composé est caractérisé par sa structure unique, qui comprend un groupe benzoyle, un cycle naphthyridine et un groupe chlorophényle. Il est intéressant dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de « Acétamide, 2-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophényl)-N-méthyl- » implique généralement des réactions organiques à plusieurs étapes. Le processus peut commencer par la préparation du noyau naphthyridine, suivie de l’introduction du groupe benzoyle et du groupe chlorophényle. Les réactifs couramment utilisés dans ces réactions comprennent les chlorures d’acyle, les amines et divers catalyseurs. Les conditions de réaction exigent souvent des températures contrôlées, des solvants spécifiques et des étapes de purification telles que la recristallisation ou la chromatographie.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement une mise à l’échelle des méthodes de synthèse en laboratoire. Cela comprend l’optimisation des conditions de réaction pour obtenir des rendements plus élevés, l’utilisation de réactifs de qualité industrielle et l’emploi de techniques de purification à grande échelle. Les réacteurs à écoulement continu et les systèmes de synthèse automatisés peuvent être utilisés pour améliorer l’efficacité et la cohérence.
Analyse Des Réactions Chimiques
Types de réactions
« Acétamide, 2-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophényl)-N-méthyl- » peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en fonction des groupes fonctionnels impliqués.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d’hydrogène, conditions acides ou basiques.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium, conditions anhydres.
Substitution : Agents halogénants, nucléophiles, électrophiles, solvants comme le dichlorométhane ou l’éthanol.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son activité biologique potentielle, y compris les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels et comme composé de tête dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de « Acétamide, 2-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophényl)-N-méthyl- » implique son interaction avec des cibles moléculaires spécifiques. Il peut s’agir d’enzymes, de récepteurs ou d’ADN. La structure du composé lui permet de se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies impliquées peuvent inclure l’inhibition de l’activité enzymatique, la perturbation des processus cellulaires ou l’induction de l’apoptose dans les cellules cancéreuses.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l’acétamide : Composés ayant des structures d’acétamide similaires mais des substituants différents.
Dérivés de la naphthyridine : Composés contenant le cycle naphthyridine avec divers groupes fonctionnels.
Dérivés du benzoyle : Composés ayant le groupe benzoyle attaché à différentes structures de base.
Unicité
« Acétamide, 2-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophényl)-N-méthyl- » est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles. Cette unicité peut conférer des propriétés biologiques et chimiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Numéro CAS |
127447-83-0 |
|---|---|
Formule moléculaire |
C24H19ClN4O2 |
Poids moléculaire |
430.9 g/mol |
Nom IUPAC |
2-[(3-benzoyl-1,5-naphthyridin-4-yl)amino]-N-(4-chlorophenyl)-N-methylacetamide |
InChI |
InChI=1S/C24H19ClN4O2/c1-29(18-11-9-17(25)10-12-18)21(30)15-28-22-19(24(31)16-6-3-2-4-7-16)14-27-20-8-5-13-26-23(20)22/h2-14H,15H2,1H3,(H,27,28) |
Clé InChI |
ZLNIDLJQWLYHAT-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)Cl)C(=O)CNC2=C3C(=NC=C2C(=O)C4=CC=CC=C4)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



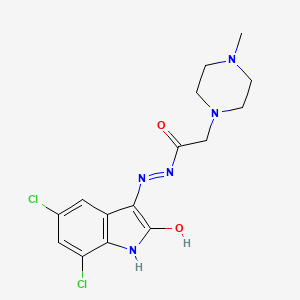

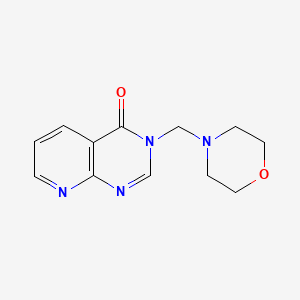
![methyl (1R,2R,8S)-8-(bromomethyl)-1,4-dihydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12748206.png)
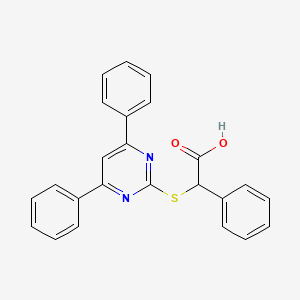

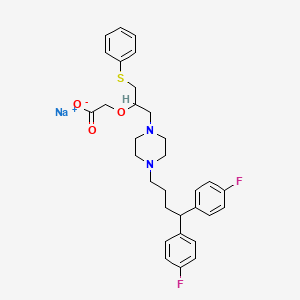
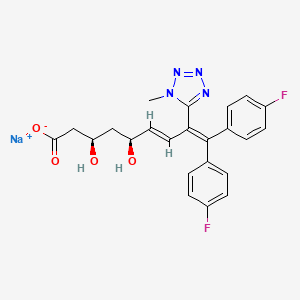
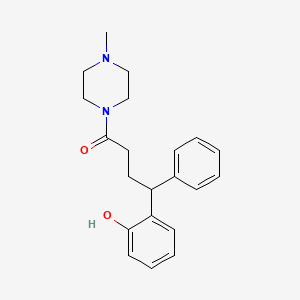
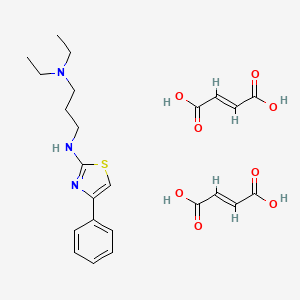
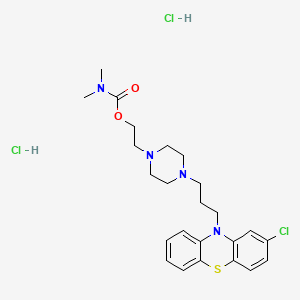
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12748257.png)
